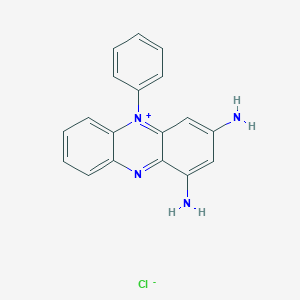

1,3-Diamino-5-phenylphenazinium chloride

Description

Significance of Phenazine (B1670421) Core Structures in Contemporary Chemical Research

The phenazine core, a pyrazine (B50134) ring fused with two benzene (B151609) rings, is a scaffold for a large family of both natural and synthetic compounds. mdpi.comresearchgate.net Over 100 natural phenazine derivatives have been isolated, primarily from microorganisms, and more than 6,000 synthetic derivatives have been investigated. mdpi.com This extensive interest stems from the diverse biological activities exhibited by these molecules, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. mdpi.commdpi.com

Phenazines are redox-active compounds, a property that underpins many of their biological functions. nih.gov Their ability to participate in electron transfer reactions allows them to generate reactive oxygen species, which contributes to their broad-spectrum antibiotic effects. nih.gov This reactivity also makes them valuable in materials science and the development of biosensors. mdpi.com The planar nature of the phenazine ring system facilitates intercalation with DNA, a mechanism often associated with the anticancer activity of some derivatives. researchgate.net Researchers continue to explore the unique reactive properties of the phenazine skeleton to synthesize novel compounds with potential therapeutic applications. researchgate.net

Academic Context and Research Landscape of 1,3-Diamino-5-phenylphenazinium Chloride

This compound, also known by synonyms such as Pinakryptol Green, is a specific derivative within the expansive phenazine family. cymitquimica.comlookchem.com Its primary role in the academic and research landscape is that of a laboratory chemical. cymitquimica.com The compound is recognized for its use in biological research, particularly in cell viability and proliferation assays. lookchem.com In these applications, the metabolic activity of living cells, specifically the action of mitochondrial reductases, converts the compound into a formazan (B1609692) product. lookchem.com The quantity of this resulting formazan can be measured spectrophotometrically to provide an assessment of the cells' metabolic health. lookchem.com This makes it a useful tool in biomedical and pharmaceutical research for evaluating the effects of various substances on cell populations. lookchem.com

Core Research Themes and Methodological Approaches in Phenazinium Systems

Research into phenazinium systems is multifaceted, encompassing several core themes. A primary focus is the investigation of their biosynthesis. nih.gov Understanding the enzymatic pathways that microorganisms use to construct the phenazine core from precursors like chorismic acid is a significant area of study. nih.govnih.gov Structural biology plays a crucial role in elucidating the mechanisms of the enzymes involved in these synthetic pathways. nih.gov

Another major research theme is the synthesis of novel phenazine derivatives. mdpi.com Organic chemists employ various methodological approaches to modify the basic phenazine structure, adding different functional groups to tune the molecule's electronic, optical, and biological properties. The goal is often to create compounds with enhanced or selective activity for applications in medicine or materials science. nih.gov

Finally, the evaluation of the biological and physicochemical properties of these compounds is a cornerstone of phenazinium research. This involves a wide range of techniques, from in vitro assays to assess antimicrobial or anticancer efficacy to electrochemical studies to probe their redox behavior. mdpi.comresearchgate.net These methodological approaches are essential for discovering new lead compounds for drug development and for designing new functional materials.

Chemical Identity and Properties of this compound

The fundamental properties of this compound are summarized in the following tables.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,3-Diamino-5-phenylphenazin-5-ium chloride |

| CAS Number | 19220-17-8 lookchem.com |

| Synonyms | Pinakryptol Green, Pynacryptol Green cymitquimica.comlookchem.com |

| EINECS | 242-890-5 lookchem.com |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₅ClN₄ cymitquimica.comchemspider.com |

| Molecular Weight | 322.79 g/mol cymitquimica.comlookchem.com |

| Appearance | Yellow water-soluble dye lookchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

19220-17-8 |

|---|---|

Molecular Formula |

C18H15ClN4 |

Molecular Weight |

322.8 g/mol |

IUPAC Name |

5-phenylphenazin-5-ium-1,3-diamine;chloride |

InChI |

InChI=1S/C18H14N4.ClH/c19-12-10-14(20)18-17(11-12)22(13-6-2-1-3-7-13)16-9-5-4-8-15(16)21-18;/h1-11H,(H3,19,20);1H |

InChI Key |

ROPQCOBYNJQQRZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |

Other CAS No. |

19220-17-8 |

Synonyms |

pinakryptol green |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenazinium Compounds

Strategic Approaches to Phenazinium Scaffold Synthesis

The chemical synthesis of phenazines has evolved to include a variety of methods, from classical reactions to modern sustainable approaches. These strategies provide access to a wide array of phenazine (B1670421) derivatives with tailored properties.

Reductive cyclization of 2-nitrodiphenylamines is a well-established method for forming the phenazine ring system. acs.org This approach typically involves the reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization. For example, 2-nitrodiphenylamines can be reductively cyclized to phenazines using reagents like sodium borohydride in an ethanolic sodium ethoxide solution. acs.org Another approach involves the use of iron powder to reduce the nitro group, followed by oxidative cyclization to yield the phenazine. guidechem.com

Recent advancements have focused on developing more efficient and environmentally friendly protocols. A palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines has been developed, utilizing carbon monoxide (CO) or a CO surrogate as the reductant. researchgate.net This method offers a practical alternative to traditional approaches that often require harsh reducing or oxidizing agents and can lead to the formation of unwanted byproducts. researchgate.net The key to this protocol is the use of a simple palladium catalyst with 1,10-phenanthroline as a ligand. researchgate.net

| Method | Starting Material | Key Reagents | Advantages | Reference |

| Classical Reductive Cyclization | 2-nitrodiphenylamines | Sodium borohydride, Sodium ethoxide | Established method | acs.org |

| Iron-Mediated Reduction | N-phenyl-2-nitroaniline | Iron powder | Utilizes an inexpensive metal | guidechem.com |

| Palladium-Catalyzed Reductive Cyclization | 2-nitro-N-phenylanilines | Palladium catalyst, 1,10-phenanthroline, CO or phenyl formate | Good yields, avoids harsh reagents, minimizes byproducts | researchgate.net |

The synthesis of phenazines can also be achieved through cyclization and subsequent oxidation of suitable precursors. One such method involves the reaction of 1-methyl-2,3-cyclohexanedione with o-phenylenediamine to form phenazine-1-carboxylic acid (PCA) through a cyclization and oxidation sequence. acs.org Another example is the reaction of catechol with ortho-diaminobenzene at high temperatures, which initially forms 5,10-dihydrophenazine. This intermediate is then oxidized to phenazine by passing oxygen through the reaction mixture. guidechem.com

Enzymes can also catalyze oxidative cyclization reactions to form complex natural products. nih.gov These enzymatic processes often involve high-valent iron-containing enzymes that can generate radicals, leading to regioselective bond formation under mild conditions. nih.gov

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another route to phenazine derivatives. wikipedia.orgbyjus.com This reaction can be used to form the biaryl linkage necessary for the phenazine scaffold. For instance, 2-bromo-3-nitrobenzoic acid can react with 2-bromoaniline under Ullmann conditions to produce phenazine derivatives. acs.org The classical Ullmann reaction often requires harsh conditions, but modern variations using palladium and nickel catalysts have expanded the substrate scope and employ milder conditions. wikipedia.org

A domino reaction involving a copper-catalyzed C-H amination and Ullmann N-arylation has been developed for the synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines from phenanthrene-9,10-diamines and aryl iodides. rsc.org This method is advantageous due to its use of readily available starting materials and straightforward experimental procedure. rsc.org

| Reaction Type | Starting Materials | Catalyst | Key Features | Reference |

| Classical Ullmann Coupling | Aryl halides | Copper | Forms symmetric biaryls | byjus.com |

| Ullmann-type Condensation | Aryl halide and amine/alcohol/thiol | Copper | Forms C-N, C-O, or C-S bonds | wikipedia.org |

| Domino C-H Amination/Ullmann N-arylation | Phenanthrene-9,10-diamines, Aryl iodides | Copper | Straightforward access to complex phenazines | rsc.org |

Electro-oxidative synthesis has emerged as a sustainable and mild method for preparing phenazines. acs.orgnih.gov This approach utilizes electric current for organic transformations, avoiding the need for toxic oxidants. acs.org A general protocol for synthesizing a diverse range of phenazines in good yields involves the ring contraction of 10,11-dihydro-5H-dibenzo[b,e] acs.orgnih.govdiazepines using aerial oxygen as the oxidant with an inexpensive electrolyte and electrodes. acs.orgacs.org

This electrochemical method has also been successfully applied to the synthesis of phenazines through the direct electro-oxidation of dihydrophenazines and the synthesis of diaminophenazines via the electro-dimerization of o-phenylenediamines. acs.orgnih.gov

In response to the growing demand for environmentally friendly chemical processes, several green and efficient methods for phenazine synthesis have been developed. researchgate.net These strategies aim to reduce the use of hazardous organic solvents, toxic reagents, and energy. researchgate.net Sustainable approaches include:

Mechanosynthesis: Utilizing mechanical force, such as ball-milling, to drive chemical reactions. researchgate.net

Solvent-free and catalyst-free synthesis: Conducting reactions without the use of solvents or catalysts, which simplifies purification and reduces waste. researchgate.net

Green solvent-based synthesis: Employing environmentally benign solvents like water. researchgate.net

Ultrasound-assisted synthesis: Using ultrasonic irradiation to accelerate reactions. researchgate.net

Microwave-assisted synthesis: Applying microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and higher yields. researchgate.net

Biosynthetic Pathways and Enzymatic Modifications of Phenazines

In nature, a wide variety of phenazine compounds are produced by bacteria, primarily from the genera Pseudomonas and Streptomyces. researchgate.netasm.org The biosynthesis of these natural products offers a green and sustainable alternative to chemical synthesis. acs.org

The biosynthesis of phenazines begins with the shikimate pathway, where the intermediate chorismic acid is converted into the core phenazine scaffolds, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). acs.orgresearchgate.net A set of core phz operon enzymes are responsible for this initial conversion. mdpi.com

Following the formation of the basic phenazine ring, a diverse array of derivatives are generated through various enzymatic modifications. acs.org These modifications are carried out by a suite of tailoring enzymes that can add different functional groups to the phenazine core. nih.govresearchgate.net

Key enzymatic modifications include:

Hydroxylation and Hydroxymethylation: Monooxygenases are key enzymes in the introduction of hydroxyl and hydroxymethyl groups. acs.org

N-oxidation: N-monooxygenases can oxidize the nitrogen atoms of the phenazine ring. acs.org

O-methylation: SAM-dependent O-methyltransferases catalyze the transfer of a methyl group to hydroxylated phenazines. acs.org

Glycosylation: Glycosyltransferases attach sugar moieties to the phenazine scaffold, which can significantly alter the biological activity of the compound. mdpi.com

Prenylation: Prenyltransferases add isoprenoid chains to the phenazine ring. acs.org

Decarboxylation: Decarboxylases remove carboxyl groups from precursors like PDC. acs.org

Elucidation of Chorismate-Derived Biosynthetic Routes

The biosynthesis of the fundamental phenazine core originates from the shikimic acid pathway, a primary metabolic route in many bacteria. nih.govnih.gov The branch point for phenazine synthesis is chorismic acid, the end-product of the shikimate pathway. nih.govresearchgate.net In bacteria such as Pseudomonas species, a conserved gene cluster, typically denoted as the phz operon (phzA-G), encodes the suite of enzymes required for this transformation. scite.aifrontiersin.org

The pathway initiates with the conversion of chorismate into 2-amino-2-desoxyisochorismic acid (ADIC) by the enzyme PhzE. nih.govmdpi.com Subsequently, the enzyme PhzD hydrolyzes ADIC to yield trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.govresearchgate.net Two molecules of a DHHA-derived intermediate are then condensed and cyclized to form the tricyclic phenazine scaffold. researchgate.netmdpi.com This series of reactions, catalyzed by enzymes including PhzF, PhzB, and PhzG, ultimately produces key precursor molecules like phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). scite.ainih.govresearcher.life These "core" phenazines serve as substrates for further modification, leading to the vast diversity of natural phenazine derivatives. nih.govresearcher.life

Table 1: Key Enzymes in the Chorismate-Derived Phenazine Biosynthetic Pathway

| Enzyme | Gene | Function | Precursor | Product |

| PhzE | phzE | Anthranilate synthase-related enzyme | Chorismic acid | 2-amino-2-desoxyisochorismic acid (ADIC) |

| PhzD | phzD | Hydrolyase | ADIC | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) |

| PhzF | phzF | Isomerase | DHHA | 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) |

| PhzB | phzB | Condensation enzyme | Two molecules of AOCHC | Hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) |

| PhzG | phzG | Flavin-dependent oxidase | HHPDC / THPCA | PDC / PCA |

Role of Post-modification Proteins and Phenazine O-Methyltransferases

The structural diversity of naturally occurring phenazines is largely due to the action of post-modification or "decorating" enzymes that act on the core phenazine scaffold, such as PCA. nih.govmdpi.com These enzymes introduce a variety of functional groups, significantly altering the biological properties of the resulting molecules. nih.gov

Key post-modification enzymes include:

Methyltransferases : In Pseudomonas aeruginosa, the enzyme PhzM, an S-adenosylmethionine (SAM)-dependent methyltransferase, is responsible for the N-methylation of PCA, a crucial step in the biosynthesis of pyocyanin. nih.govacs.org

Hydroxylases/Monooxygenases : The flavin-containing monooxygenase PhzS hydroxylates PCA to produce 1-hydroxyphenazine. nih.govnih.gov In concert with PhzM, PhzS is essential for pyocyanin production. nih.govnih.gov Other monooxygenases, like PhzO, can hydroxylate PCA at different positions to create derivatives such as 2-hydroxy-phenazine-1-carboxylic acid. frontiersin.orgfrontiersin.org

Amidases : The enzyme PhzH, a putative transamidase, converts PCA into phenazine-1-carboxamide (PCN). nih.govnih.gov

O-Methyltransferases : While N-methylation is common, O-methylation also plays a role in phenazine diversification. The enzyme LaPhzM from Lysobacter antibioticus is a SAM-dependent O-methyltransferase that converts the hydroxyl groups of iodinin (1,6-dihydroxyphenazine N5,N10-dioxide) to the O-methyl groups of myxin. acs.orgnih.govresearchgate.net This enzyme exhibits relaxed substrate selectivity, capable of methylating various hydroxylated phenazines. nih.govnih.gov The O-methylation can significantly enhance the antibiotic activity of the parent compound. nih.gov

Decarboxylation Mechanisms in Phenazine Biosynthesis

Decarboxylation is another critical modification in the biosynthesis of some phenazine derivatives. nih.gov This reaction involves the removal of a carboxyl group from the phenazine core. For instance, the degradation of PCA in Mycobacterium fortuitum is initiated by a decarboxylation step that converts PCA to the parent phenazine molecule. nih.gov

This reaction is catalyzed by phenazine-1-carboxylic acid decarboxylase (PhdA), a member of the UbiD family of enzymes. nih.govacs.org These enzymes are notable for their use of a unique prenylated flavin mononucleotide (prFMN) cofactor to catalyze the (de)carboxylation of aromatic rings. nih.govacs.orgacs.org The PhdA enzyme has been shown to catalyze the decarboxylation of oxidized PCA with a turnover rate (kcat) of 2.6 s–1. acs.org This enzymatic mechanism extends the range of known prFMN-dependent decarboxylases to include relatively electron-poor aromatic systems like phenazines. acs.orgacs.org

Rational Design and Functionalization of Phenazinium Derivatives

Synthetic organic chemistry provides powerful tools for the targeted synthesis and functionalization of the phenazine core, allowing for the creation of derivatives that may not be accessible through natural biosynthetic pathways.

Introduction of Diverse Substituent Groups (e.g., amino, methyl, phenyl, guanidino)

A variety of synthetic methods have been developed to introduce functional groups onto the phenazine scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a powerful strategy. nih.govclockss.org This method facilitates the "ligation" of two aromatic rings through a double C-N bond formation, enabling the synthesis of functionalized phenazines from substituted anilines. nih.gov For example, the self-coupling of substituted 2-bromoanilines in the presence of a palladium catalyst and a suitable phosphine ligand can produce symmetrically and unsymmetrically disubstituted phenazines in good yields. nih.govclockss.org This approach allows for the regioselective introduction of substituents, including those relevant to the structure of 1,3-Diamino-5-phenylphenazinium chloride, such as amino and phenyl groups. Other methods, such as visible-light-mediated photoredox catalysis, offer sustainable routes to substituted phenazines from ortho-substituted aromatic amines. acs.org

Regioselective Functionalization and Isomer Synthesis

Controlling the position of substituents on the phenazine ring is crucial for structure-activity relationship studies. Traditional methods like the Wohl-Aue synthesis often result in mixtures of isomers, especially with substituted precursors. nih.govbohrium.com Modern synthetic protocols offer superior regioselectivity.

The Buchwald-Hartwig amination approach, for instance, allows for the planned synthesis of specific isomers. By coupling two different substituted anilines or anilines with nitrobenzenes, complex, non-symmetrical phenazines can be constructed with high regiochemical control. nih.govnih.gov This is achieved by first performing a single amination to create a substituted diphenylamine intermediate, followed by a reductive cyclization to form the desired phenazine isomer. nih.gov This strategy has been successfully used to prepare specific 2,8-disubstituted phenazines, which were previously difficult to access. researchgate.net

Diversification via Curtius Rearrangements and Amidation Reactions

Further diversification of the phenazine core can be achieved by modifying existing functional groups. While specific examples of the Curtius rearrangement on phenazine carboxylic acids are not prevalent in the reviewed literature, the underlying transformation—converting a carboxylic acid to an amine—is a key strategy for introducing amino groups.

Amidation reactions, however, are well-documented both biologically and synthetically. As mentioned, the enzyme PhzH converts PCA to phenazine-1-carboxamide (PCN). frontiersin.orgnih.gov Synthetically, phenazine carboxylic acids can be converted to their corresponding amides using standard peptide coupling reagents or by first converting the acid to an acid chloride followed by reaction with an amine. This provides a direct route to introduce amide functionalities, which can be further modified or used to modulate the compound's properties. A robust synthetic sequence for creating phenazine heterocycles often involves a nucleophilic aromatic substitution followed by a reductive cyclization, which can be adapted to incorporate diverse functionalities. nih.gov

Spectroscopic Characterization and Structural Elucidation of Phenazinium Systems

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental technique for investigating the electronic transitions within phenazinium dyes. The spectra are characterized by intense bands in the visible region, corresponding to π → π* transitions.

Analysis of Absorption Bands and Electronic Transitions

The absorption spectra of cationic phenazinium dyes in dilute solutions typically display broad, unstructured bands in the visible spectrum. acs.org For instance, the closely related phenosafranin (B118193) (PSF), a 3,7-diamino-5-phenylphenazinium isomer, shows an absorption maximum (λmax) around 520 nm in water and 515 nm in acetonitrile (B52724), which is attributed to the monomeric form of the dye. acs.org These prominent absorption bands arise from the S₀ → S₁ (π → π*) electronic transition within the delocalized π-electron system of the phenazinium ring. mdpi.com

The introduction of amino groups acts as an auxochromic, electron-donating modification to the phenazinium chromophore. This substitution increases the electron density on the aromatic system, which can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Consequently, this influences the energy gap and the wavelength of the absorbed light. Functionalization of a triamino-phenazinium parent dye with acylated groups, for example, leads to a significant redshift in absorption, with λmax shifting from 533 nm to around 606 nm, demonstrating the tunability of the electronic transitions. nih.gov

| Compound Class | Substituents | Typical λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Diamino-phenyl-phenazinium | 3,7-Diamino, 5-Phenyl | ~520 (in water) | Not Specified | acs.org |

| Triamino-phenazinium (TAP) | Parent Compound | 533 | Not Specified | nih.gov |

| Acylated TAP Derivatives | Post-functionalized | ~606 | 20,000 - 25,000 | nih.gov |

This table presents representative absorption data for different phenazinium derivatives to illustrate the effect of substitution on electronic transitions.

Solvent Effects on Absorption Spectra

The absorption spectra of phenazinium dyes are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The interaction between the dye molecule and the surrounding solvent molecules can alter the energy levels of the ground and excited states. researchgate.netevidentscientific.com For polar, charged fluorophores like phenazinium derivatives, an increase in solvent polarity generally stabilizes the excited state more than the ground state. evidentscientific.com This stabilization reduces the energy gap for the electronic transition, often resulting in a bathochromic (red) shift of the absorption maximum. nih.govbiointerfaceresearch.com

Studies on various phenazinium dyes show that polar protic solvents, which can form hydrogen bonds, can have a pronounced effect on the spectral properties compared to aprotic solvents. acs.orgnih.gov For example, the absorption maximum for phenosafranin is slightly different in water (~520 nm) compared to acetonitrile (~515 nm), indicating a subtle solvent effect on the monomeric dye's electronic transitions. acs.org In some donor-acceptor phenazine (B1670421) derivatives, increasing solvent polarity leads to a significant redshift in the fluorescence emission spectrum, indicating the formation of a charge transfer state that is stabilized by polar environments. nih.gov

Concentration Dependence and Aggregation Detection via Absorption

At higher concentrations, planar aromatic dye molecules like 1,3-Diamino-5-phenylphenazinium chloride tend to self-associate in solution to form aggregates, a process driven by strong intermolecular van der Waals forces. acs.org This aggregation is readily detected by absorption spectroscopy, as it causes significant deviations from the Beer-Lambert law. acs.org The formation of aggregates introduces new electronic transitions, leading to the appearance of new bands or shoulders in the absorption spectrum. nih.gov

These aggregates are typically classified based on the orientation of the molecules:

H-aggregates (hypsochromic): Formed by face-to-face stacking of monomers, leading to a new absorption band that is blue-shifted relative to the monomer band. nih.gov

J-aggregates (bathochromic): Result from a head-to-tail arrangement, causing a red-shifted absorption band. nih.gov

Spectroscopic studies on phenosafranin and safranin-T have revealed the formation of both J- and H-aggregates in concentrated solutions. acs.orgnih.govacs.org As the concentration of these dyes increases, the monomer absorption band (around 520 nm) decreases in intensity, while new bands emerge at both shorter and longer wavelengths, confirming the presence of both aggregate types. acs.org Analysis of the spectral data has established that these aggregates are primarily dimeric in nature. acs.orgresearchgate.net The aggregation process is often more favored in polar protic solvents like water compared to aprotic solvents such as acetonitrile. nih.govacs.orgresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy provides further insight into the excited-state properties of phenazinium systems, including their emission characteristics and efficiency.

Emission and Excitation Spectra Analysis

Phenazinium derivatives are known for their fluorescent properties. nih.gov When excited with light corresponding to their absorption band, they emit light at a longer wavelength. In dilute solutions, where the monomeric species predominates, the emission spectrum is often a mirror image of the absorption spectrum. acs.org For phenosafranin and safranin-T in dilute solutions, excitation at 520 nm results in a broad emission band with a maximum around 585 nm. acs.org

The excitation spectrum, which measures the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength, ideally matches the absorption spectrum. acs.org This indicates that the absorbing species is also the emitting species. However, in concentrated solutions where aggregates are present, the mirror relationship between absorption and emission spectra is lost. acs.org The formation of H-aggregates, in particular, often leads to fluorescence quenching or very feeble fluorescence. acs.org Conversely, the emission from J-aggregates can sometimes be observed at the red end of the spectrum. acs.org Deformities in the excitation spectra at high concentrations further confirm the formation of aggregates that absorb light but may not emit efficiently. acs.org

Photophysical Properties and Fluorescence Quantum Yields

The photophysical properties of a fluorescent dye are quantified by parameters such as the fluorescence quantum yield (ΦF) and fluorescence lifetime. The fluorescence quantum yield represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. Amino-phenazinium derivatives are noted for having favorable photophysical properties, as the amino groups can enhance fluorescence efficiency by suppressing non-radiative relaxation pathways. nih.gov

Fluorescence Quenching Studies (e.g., by halides, pseudo halides, indolic compounds)

Fluorescence quenching is a valuable technique for investigating the interaction of fluorophores, like phenazinium dyes, with other molecules in their environment. This process involves a decrease in the fluorescence intensity of the fluorophore due to the presence of a quencher. The quenching can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and photoinduced electron transfer (PET).

Quenching by Halides:

The quenching of phenazinium dye fluorescence by halide ions (Cl⁻, Br⁻, I⁻) is a well-documented phenomenon. The efficiency of quenching typically follows the order I⁻ > Br⁻ > Cl⁻, which is attributed to the "heavy atom effect." This effect enhances the rate of intersystem crossing from the excited singlet state to the triplet state, thereby reducing the fluorescence quantum yield. The quenching process can be quantified using the Stern-Volmer equation:

I₀/I = 1 + KSV[Q]

Quenching by Indolic Compounds:

Indolic compounds, such as the amino acid tryptophan, are known to be efficient quenchers of fluorescence for a variety of dyes. nih.govnih.govresearchgate.net The primary mechanism for this quenching is often photoinduced electron transfer (PET), where the indole (B1671886) moiety acts as an electron donor to the excited state of the fluorophore. nih.gov This process is highly dependent on the distance between the fluorophore and the quencher, typically occurring at distances of less than 1 nanometer. researchgate.net

Studies on the quenching of various organic dyes by tryptophan have revealed both static and dynamic quenching mechanisms. nih.gov Static quenching involves the formation of a stable, non-fluorescent complex between the dye and tryptophan in the ground state, while dynamic quenching results from collisions between the excited dye and tryptophan. nih.govnih.gov

For the quenching of the oxazine (B8389632) dye MR121 by tryptophan, the following parameters have been determined: nih.gov

| Quenching Parameter | Value | Unit |

| Bimolecular quenching rate constant (kd) | 4.0 x 10⁹ | s⁻¹ M⁻¹ |

| Static quenching association constant (Ks) | 61 | M⁻¹ |

| Sphere-of-action quenching constant (λ) | 22 | M⁻¹ |

While these values are for a different dye system, they provide an indication of the types of interactions and the magnitude of the constants that could be expected for the quenching of this compound by indolic compounds. The efficiency of quenching would likely depend on the specific indole derivative and the solvent environment.

pH-Induced Spectral Transformations and Determination of Deprotonation Constants (pKa)

The absorption and emission spectra of phenazinium dyes containing amino substituents are often sensitive to changes in pH. This is due to the protonation and deprotonation of the amino groups, which alters the electronic structure of the molecule and, consequently, its interaction with light.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with an amino group, the pKa corresponds to the pH at which the protonated (R-NH₃⁺) and deprotonated (R-NH₂) forms are present in equal concentrations. The determination of pKa values is crucial for understanding the behavior of the compound in different biological and chemical environments.

Spectrophotometric titration is a common method for determining pKa values. chem-soc.sinih.gov This involves monitoring the changes in the UV-Vis absorption spectrum of the compound as a function of pH. As the pH of the solution is varied, the equilibrium between the protonated and deprotonated forms shifts, leading to changes in the absorption spectrum. Typically, the protonated and deprotonated forms will have distinct absorption maxima. By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa of the compound. nih.gov

For amino-substituted phenazinium dyes, protonation of the amino groups generally leads to a hypsochromic shift (blue shift) in the absorption spectrum. This is because the protonated amino group is less electron-donating than the neutral amino group, which increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While the specific pKa value for this compound is not reported in the available literature, the presence of two amino groups suggests that it will have at least two pKa values corresponding to the successive protonation of these groups. The study of these pH-induced spectral transformations is essential for applications where the local pH environment is a critical factor.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are powerful tools for identifying functional groups and elucidating the molecular structure of compounds like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule. The resulting FTIR spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes.

For a complex aromatic system like this compound, the FTIR spectrum is expected to show a number of characteristic bands. While a specific spectrum for this compound is not available, the expected vibrational modes can be inferred from the known frequencies of its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Amino N-H | Stretching | 3500 - 3300 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-N | Stretching | 1350 - 1250 |

| C-H | Bending (in-plane and out-of-plane) | 1300 - 675 |

Theoretical Vibrational Frequencies and Experimental Correlation

To aid in the assignment of experimental vibrational spectra, theoretical calculations of vibrational frequencies are often performed using computational chemistry methods such as Density Functional Theory (DFT). nih.gov These calculations provide a set of predicted vibrational frequencies and their corresponding normal modes.

By comparing the calculated vibrational spectrum with the experimental FTIR or Raman spectrum, a more detailed and accurate assignment of the observed vibrational bands can be achieved. It is common practice to scale the calculated frequencies by a scaling factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data.

Studies on phenazine and related molecules have shown that DFT methods, such as B3LYP, can provide reliable predictions of vibrational frequencies. nih.gov For phenazine itself, the calculated frequencies after scaling show good agreement with the experimental values, with mean absolute deviations typically in the range of 10-20 cm⁻¹. nih.gov A similar level of agreement would be expected for this compound, allowing for a confident assignment of its vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds. It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field.

1D and 2D NMR for Molecular Structure Confirmation

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shift of a nucleus is sensitive to its local electronic environment, providing clues about the types of atoms and functional groups it is near. The coupling between adjacent nuclei (spin-spin coupling) in ¹H NMR gives rise to splitting patterns that reveal the connectivity of the atoms.

Two-dimensional (2D) NMR experiments provide further insights into the molecular structure by showing correlations between different nuclei. For example:

COSY (Correlation Spectroscopy): Shows correlations between coupled protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away. nih.gov

For this compound, a complete assignment of the ¹H and ¹³C NMR spectra would require a combination of these 1D and 2D techniques. emerypharma.com The expected ¹H NMR spectrum would show signals in the aromatic region (typically 6-9 ppm) for the protons on the phenazinium and phenyl rings. The protons of the amino groups may appear as broad signals. The ¹³C NMR spectrum would show a series of signals corresponding to the different carbon environments in the molecule.

Chemical Shift Analysis and Theoretical Predictions

The characterization of phenazinium systems such as this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, with chemical shift analysis providing profound insights into the electronic environment of the molecule's nuclei. The ¹H and ¹³C NMR spectra are particularly informative. The chemical shifts (δ) of the protons and carbons in the phenazinium core are influenced by the aromatic ring currents, the electron-withdrawing nature of the positively charged nitrogen atom, and the electron-donating effects of the amino groups.

Theoretical predictions, primarily using density functional theory (DFT), have become an indispensable tool for interpreting experimental NMR data. d-nb.infonih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate the nuclear shielding tensors, which are then converted into chemical shifts. modgraph.co.uk The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govmodgraph.co.uk For complex heteroaromatic systems, calculations must account for factors such as ring currents and π-electron effects to achieve a high degree of correlation between calculated and observed shifts. modgraph.co.uk Comparing the experimentally obtained chemical shifts with these theoretically predicted values helps to unambiguously assign signals to specific nuclei within the molecule and to confirm the proposed structure. Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects or specific molecular conformations not fully captured by the computational model. modgraph.co.uk

Table 1: Illustrative Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for a Phenazinium Core Structure This table is a hypothetical representation based on principles of NMR analysis and theoretical prediction.

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

| H-2 | 7.85 | 7.90 | -0.05 |

| H-4 | 7.60 | 7.63 | -0.03 |

| H-6 | 8.20 | 8.25 | -0.05 |

| H-7 | 8.15 | 8.18 | -0.03 |

| H-8 | 7.95 | 8.00 | -0.05 |

| H-9 | 8.30 | 8.33 | -0.03 |

| Phenyl H (ortho) | 7.50 | 7.54 | -0.04 |

| Phenyl H (meta) | 7.40 | 7.42 | -0.02 |

| Phenyl H (para) | 7.45 | 7.48 | -0.03 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive validation of the molecular composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.

For this compound, the analysis would focus on the cationic component, [C₁₈H₁₅N₄]⁺. The experimentally measured mass-to-charge ratio (m/z) is compared against the theoretically calculated exact mass for this formula. A close match between these values provides unequivocal evidence for the compound's elemental composition, ruling out other potential formulas that might have the same nominal mass. Furthermore, Liquid Chromatography (LC) coupled with HRMS is instrumental in analyzing derivatized forms of the phenazinium compound or identifying related impurities from its synthesis. mdpi.comresearchgate.net The combination of chromatographic separation with high-resolution mass detection allows for the confident identification of various components within a complex mixture based on their precise masses and fragmentation patterns. nih.govub.edu

Table 2: HRMS Data for the Validation of the 1,3-Diamino-5-phenylphenazinium Cation

| Parameter | Value |

| Molecular Formula (Cation) | C₁₈H₁₅N₄⁺ |

| Theoretical Exact Mass | 287.1300 Da |

| Experimental m/z | 287.1295 Da |

| Mass Error | -1.74 ppm |

| Confirmation Status | Confirmed |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful optical technique used to investigate the interactions between achiral molecules, like this compound, and chiral macromolecules, most notably nucleic acids such as DNA. nih.govnih.gov DNA possesses a distinct CD spectrum due to its helical structure, with a positive band around 275 nm (related to base stacking) and a negative band around 245 nm (related to helicity), which is characteristic of the B-form conformation. researchgate.net

When a phenazinium dye binds to DNA, perturbations in the DNA's CD spectrum are often observed. researchgate.net The nature of these spectral changes can provide significant information about the binding mode and any resulting conformational changes in the DNA structure. For instance, an intercalative binding mode, where the planar phenazinium ring inserts between the DNA base pairs, typically leads to a significant increase in the intensity of both the positive and negative CD bands. In contrast, groove binding, where the molecule sits (B43327) in the minor or major groove of the DNA, usually results in smaller or negligible changes to the intrinsic CD spectrum of the DNA. researchgate.net Therefore, by monitoring these spectral changes, CD spectroscopy serves as a sensitive probe for elucidating the specific nature of the interaction between the phenazinium system and nucleic acids. nih.govresearchgate.net

Table 3: Typical Changes in DNA CD Spectrum upon Ligand Binding

| Binding Mode | Change in Positive Band (~275 nm) | Change in Negative Band (~245 nm) | Interpretation |

| Intercalation | Significant Intensity Increase | Significant Intensity Increase | Stabilization of the right-handed B-form; insertion of the ligand between base pairs. researchgate.net |

| Groove Binding | Minor or No Change | Minor or No Change | Ligand binds to the exterior of the DNA helix with little perturbation to its overall structure. researchgate.net |

| Electrostatic Interaction | Little to No Perturbation | Little to No Perturbation | Interaction primarily with the phosphate (B84403) backbone, causing minimal structural change. |

Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy is a pump-probe technique essential for studying the photophysical properties and dynamics of short-lived excited states in molecules like this compound. dtic.mil This method allows for the direct observation and characterization of excited singlet and triplet states that are formed following photoexcitation.

In a typical experiment, a short laser pulse (the pump) excites the molecule to an excited singlet state (S₁). A second, time-delayed pulse (the probe) monitors the changes in absorption of the sample. The resulting TA spectrum reveals features such as ground-state bleaching (depletion of the S₀ state), excited-state absorption (S₁ → Sₙ or T₁ → Tₙ), and stimulated emission (S₁ → S₀). By varying the delay time between the pump and probe pulses, the kinetics of excited-state processes can be resolved.

For phenazinium systems, TA spectroscopy is particularly useful for characterizing the formation of the triplet state (T₁) via intersystem crossing (ISC) from the initially populated singlet state. rsc.org The timescale of ISC and the lifetime of the resulting triplet state can be accurately measured. frontiersin.org Furthermore, mechanistic quenching studies can be performed by introducing a quencher molecule into the solution. By observing the effect of the quencher on the triplet state lifetime and the formation of new transient species, the mechanism of quenching (e.g., energy transfer or electron transfer) can be elucidated, providing a deeper understanding of the reactivity of the triplet state. dtic.mil

Table 4: Representative Kinetic Data from a Transient Absorption Experiment on a Phenazinium System

| Photophysical Process | Species Involved | Typical Timescale | Information Gained |

| Intersystem Crossing (ISC) | S₁ → T₁ | 1 - 100 ps | Efficiency and rate of triplet state formation. frontiersin.org |

| Triplet State Decay | T₁ → S₀ | 100 ns - 10 µs | Intrinsic lifetime of the triplet excited state. |

| Triplet State Quenching | T₁ + Quencher → S₀ + Quencher* | Dependent on quencher concentration | Rate constant and mechanism of the quenching process. |

Computational Chemistry and Theoretical Modeling of Phenazinium Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov It is widely applied to phenazine (B1670421) derivatives to explore their fundamental properties. rsc.orgnih.govresearchgate.net DFT methods are used to calculate various molecular attributes by approximating the exchange-correlation energy, a complex term that accounts for the quantum mechanical interactions between electrons.

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. youtube.com For 1,3-Diamino-5-phenylphenazinium chloride, DFT calculations, often employing functionals like Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set such as 6-31G*, are used to predict its equilibrium geometry. nih.govnih.gov

| Parameter | Typical Method/Basis Set | Purpose |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy to calculate the electronic structure. nih.govbohrium.com |

| Basis Set | 6-31G(d,p), 6-311+G(d,p), TZVP | Defines the set of mathematical functions used to build the molecular orbitals. bohrium.comnih.gov |

| Optimization Algorithm | Steepest Descent, Conjugate Gradient | Iteratively adjusts atomic coordinates to find the minimum energy structure. youtube.com |

| Solvent Model | PCM, COSMO | Accounts for the effect of a solvent on the molecular geometry and energy. mdpi.com |

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comyoutube.com

For a dye like this compound, the HOMO-LUMO gap is directly related to its color. A smaller gap corresponds to a lower energy electronic transition, meaning the molecule will absorb light at longer wavelengths (closer to the red end of the visible spectrum). youtube.com DFT calculations can accurately predict HOMO and LUMO energy levels. researchgate.net In this specific compound, the electron-donating amino groups and the π-conjugated system of the phenazine and phenyl rings would be expected to raise the HOMO energy and lower the LUMO energy, resulting in a relatively small energy gap and absorption in the visible region.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Resulting HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating Groups (e.g., -NH₂) | Increase (Less Negative) | Slight Increase | Decreases |

| Electron-Withdrawing Groups (e.g., -NO₂) | Decrease (More Negative) | Decrease | Increases or Decreases (Varies) |

| Extended Conjugation (e.g., -Phenyl) | Increase | Decrease | Decreases |

DFT calculations are also employed to predict spectroscopic properties that are essential for molecular characterization. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational spectrum with experimental data can help confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov For phenazine and its derivatives, DFT methods like B3LYP have been shown to yield reliable vibrational frequencies after applying a scaling factor to correct for systematic errors. nih.gov

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, allow for the prediction of nuclear magnetic resonance (NMR) chemical shifts. bohrium.com These calculations can predict the ¹H and ¹³C NMR spectra of this compound, providing another layer of verification for its synthesized structure. nih.gov

Many applications of phenazinium compounds occur in solution, making the interaction between the solute and the solvent crucial. The solvation free energy is the free energy change associated with transferring a molecule from the gas phase to a solvent. nih.gov Computational models can estimate this value, providing insight into a compound's solubility and stability in different media.

These calculations are often performed using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), in combination with DFT. mdpi.comresearchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, simplifying the calculation while still capturing the bulk electrostatic effects of solvation. Such calculations are vital for designing phenazine derivatives with desired solubility for applications like redox flow batteries. rsc.org

The Molecular Electrostatic Potential (MEP) is a valuable property derived from DFT calculations that maps the charge distribution of a molecule. chemrxiv.org It represents the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of the molecule. chemrxiv.orgrsc.org MEP surfaces are color-coded to visualize electron-rich and electron-poor regions. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For the 1,3-Diamino-5-phenylphenazinium cation, an MEP map would visualize the delocalized positive charge over the conjugated π-system, making it appear largely blue or green. More negative potential (red or yellow) would be localized around the lone pairs of the nitrogen atoms in the amino groups, identifying them as key sites for intermolecular interactions like hydrogen bonding. researchgate.net This analysis is critical for understanding noncovalent interactions, molecular recognition, and the reactivity of the compound. chemrxiv.orgsemanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, understanding the color and photophysical behavior of dyes requires studying their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excitation energies and transition probabilities. researchgate.net

TD-DFT is the primary computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. The calculation yields the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com By simulating the UV-Vis spectrum, researchers can understand how structural modifications, such as adding or changing substituent groups, will affect the color of the dye. nih.gov For phenazinium dyes, TD-DFT calculations can explain the observed redshifts in absorption and emission upon functionalization, which is crucial for tuning their optical properties for applications in biological imaging or materials science. nih.govnih.gov

Investigation of Excited States (Singlet and Triplet)

The photophysical properties of phenazinium compounds are intrinsically linked to their electronically excited states. Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for investigating the nature of both singlet and triplet excited states.

Upon photoexcitation, phenazinium salts can be promoted to a singlet excited state. From this state, a single electron transfer can occur, leading to the formation of a phenazyl radical. This process is fundamental to the photocatalytic activity of phenazinium salts in various organic transformations. For instance, in the aerobic oxidative amidation of aromatic aldehydes, a single electron is transferred from an amine to the excited state of the photocatalyst, initiating the reaction cascade. acs.orgacs.org

Computational modeling of N-aryl phenoxazines, which are structurally related to phenazinium compounds, has shown that the nature of the N-aryl substituent influences the ability of the molecule to access a charge transfer excited state. In these excited states, electron density is transferred from the electron-rich tricyclic core to the N-aryl substituents, provided they have a low-lying π* orbital. acs.org This charge transfer character can be crucial for minimizing unproductive back electron transfer in photocatalytic cycles.

The triplet excited state also plays a significant role in the photochemistry of these compounds. While direct experimental observation of triplet states can be challenging, computational methods can predict their energies and properties. The intersystem crossing from the initially populated singlet excited state to a triplet state is a key process that can influence the reaction pathways and efficiency of photocatalytic systems.

Simulation of Spectral Properties

The simulation of spectral properties, such as UV-Vis absorption spectra, is a key application of computational chemistry in the study of phenazinium compounds. TD-DFT calculations are widely used to predict the excitation energies and oscillator strengths that determine the shape and position of absorption bands. d-nb.infobeilstein-journals.org

For accurate prediction of the UV-Vis spectra of organic dyes like phenazinium salts, the inclusion of solvent effects in the computational model is crucial. d-nb.infobeilstein-journals.org Gas-phase calculations often result in significant deviations from experimental spectra. Implicit solvent models, such as the polarizable continuum model (PCM), can effectively account for the influence of the solvent environment on the electronic transitions, leading to more accurate predictions of absorption maxima (λmax). d-nb.infobeilstein-journals.org

Studies on oxazine (B8389632) dyes, which share structural similarities with phenazinium compounds, have demonstrated that TD-DFT calculations can reproduce experimental excitation energies with good accuracy when solvent effects are included. The choice of the density functional can also impact the accuracy of the predictions, with hybrid functionals often providing a good balance of accuracy and computational cost. d-nb.infobeilstein-journals.orgchemrxiv.org

The following table presents a hypothetical comparison of experimental and computationally simulated spectral data for a phenazinium derivative, illustrating the importance of including solvent effects in the calculations.

| Method | Environment | Calculated λmax (nm) | Experimental λmax (nm) |

| TD-DFT | Gas Phase | 450 | 520 |

| TD-DFT | Acetonitrile (B52724) (PCM) | 515 | 520 |

This table is illustrative and does not represent actual data for this compound.

Advanced Computational Approaches for Property Prediction

Beyond the study of excited states and spectra, advanced computational methods are being developed to predict other important properties of phenazinium compounds, such as their redox potentials.

DFT-Assisted Machine Learning for Redox Potential Prediction

The prediction of redox potentials is critical for applications of phenazinium derivatives in areas like redox flow batteries. A hybrid approach that combines DFT calculations with machine learning (ML) has emerged as a powerful tool for this purpose.

In this methodology, a dataset of phenazine derivatives is created, and their redox potentials are calculated using DFT. These DFT-computed values are then used to train ML models. Various ML algorithms can be employed, and their predictive accuracy can be enhanced through feature selection and hyperparameter optimization. nih.gov

Research has shown that DFT-assisted ML models can achieve high prediction accuracies for the redox potentials of phenazine derivatives. nih.gov These models, even when trained on a relatively small and simple dataset, can successfully predict the redox potentials of more complex derivatives with multiple and different functional groups. nih.gov This approach significantly accelerates the virtual screening of large libraries of phenazine derivatives for identifying promising candidates for energy storage applications, thereby saving computational and experimental resources. nih.gov

Combined Thermodynamic Born-Haber Cycle and DFT Approaches

Thermodynamic cycles, such as the Born-Haber cycle, are conceptual tools used in computational chemistry to relate different states of a molecular system through a series of steps. deeporigin.comlibretexts.org When combined with DFT calculations, these cycles can be used to determine various thermodynamic properties of molecules, including organic salts like phenazinium chloride.

A Born-Haber cycle for the formation of an ionic salt involves steps such as sublimation of the metal, dissociation of the non-metal, ionization of the metal, electron affinity of the non-metal, and the lattice energy of the ionic solid. youtube.comyoutube.com DFT calculations can be used to compute the energies associated with the individual gaseous ions.

For organic salts, a similar thermodynamic cycle can be constructed to calculate properties like the free energy of solvation. This involves calculating the gas-phase free energy of the individual ions and the neutral molecule, and then combining these values with the experimental or computationally determined solvation free energies of related species. acs.org This approach allows for the prediction of thermodynamic properties that are often difficult to measure experimentally. acs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the solid-state properties of phenazinium compounds, including their crystal structure and potential for polymorphism.

Crystal Structure Prediction and Polymorphism Studies

Crystal structure prediction (CSP) is a computational method used to generate and rank the stability of plausible crystal structures for a given molecule. This is particularly important for pharmaceuticals and other functional organic materials, as different crystal forms, or polymorphs, can exhibit different physical properties such as solubility and stability. nih.govchemrxiv.org

The CSP process typically involves generating a large number of hypothetical crystal packings and then using computational methods, often based on DFT with dispersion corrections, to calculate their lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally.

Molecular Dynamics Simulations (e.g., solvent interactions, aggregation)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomic level over time. easychair.org For phenazinium compounds, MD simulations are particularly insightful for understanding how these molecules interact with their surrounding environment, such as solvent molecules, and how they self-assemble into larger aggregates. nih.govmdpi.com These simulations provide a dynamic picture of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which govern the solubility and aggregation behavior of these compounds. researchgate.netdovepress.com

In a typical MD simulation, a system is constructed consisting of the phenazinium molecules and a large number of explicit solvent molecules (like water or organic solvents) within a defined simulation box. easychair.org By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory, position, and velocity of each particle over a set period. easychair.org This data allows for the analysis of various structural and thermodynamic properties.

Solvent Interactions: The interactions between a solute and solvent are critical in determining solubility and chemical behavior. researchgate.net MD simulations can elucidate these interactions by calculating properties such as the radial distribution function (RDF). The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the phenazinium molecule. researchgate.netdovepress.com Peaks in the RDF plot indicate the formation of stable solvation shells. For instance, studies on similar heterocyclic compounds have used RDF analysis to show how solvent molecules arrange themselves around the solute, primarily through hydrogen bonds and Coulombic forces. researchgate.net The calculation of interaction energies between the solute and solvent provides a quantitative measure of the solvation strength, helping to predict relative solubilities in different media. nih.govresearchgate.net

Aggregation Phenomena: Phenazinium dyes are known to form aggregates in solution, a process driven by factors like the planarity of the aromatic system and intermolecular π-π stacking. nih.gov MD simulations can model the spontaneous self-assembly of these molecules, providing insights into the early stages of aggregation that are often difficult to capture experimentally. mdpi.commdpi.com By simulating multiple phenazinium molecules in a solvent box, researchers can observe the formation of dimers and larger clusters. mdpi.com Analysis of these simulations can reveal the preferred orientation of molecules within an aggregate (e.g., face-to-face stacking) and the key interactions stabilizing the structure. rsc.org Furthermore, simulations can quantify the change in properties upon aggregation, such as the solvent-accessible surface area (SASA), which typically decreases as molecules cluster together to minimize contact with the solvent. mdpi.com

| Simulation Target | Key Methodologies | Investigated Properties | Typical Findings |

| Solute-Solvent Interactions | All-atom MD with explicit solvent models | Radial Distribution Functions (RDF), Interaction Energies, Solvation Free Energy | Identification of primary interaction sites (e.g., hydrogen bonding with amino groups), quantification of solvation shell structure, and correlation of interaction strength with experimental solubility. researchgate.net |

| Molecular Aggregation | All-atom MD with multiple solute molecules | Cluster size analysis, Root Mean Square Deviation (RMSD), Solvent Accessible Surface Area (SASA), Intermolecular interaction energies | Spontaneous formation of dimers and oligomers, characterization of aggregate stability and structure (e.g., π-stacking), and understanding the role of hydrophobic interactions and solvent in driving aggregation. mdpi.commdpi.com |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. fums.ac.ir This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level. nih.gov For phenazinium derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of specific biological targets, such as protein kinases. fums.ac.ireurekaselect.com

The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein. Each pose is then evaluated using a scoring function that estimates the binding affinity, often expressed as a binding free energy (ΔG) in kcal/mol. fums.ac.ir A more negative score typically indicates a more favorable and stable interaction. fums.ac.ir

A study on benzo[a]phenazin-5-ol derivatives, which share the core phenazine structure, investigated their inhibitory potential against C-Kit kinase, a receptor tyrosine kinase implicated in certain cancers. fums.ac.ir Using software like AutoDock, researchers docked a series of these derivatives into the ATP-binding site of the C-Kit kinase (PDB: 1t46). fums.ac.ir The results demonstrated that the compounds adopted favorable binding poses with binding free energies ranging from -9.3 to -10.6 kcal/mol, comparable to the known inhibitor Sunitinib. fums.ac.ir

Key interactions stabilizing the ligand-receptor complex are also identified through docking. These often include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on both the ligand and the protein's amino acid residues. sbmu.ac.ir

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

π-π Stacking: Aromatic rings on the ligand (like the phenazine core) can stack with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

In the aforementioned study, the phenazine derivatives formed 1-4 hydrogen bonds with key residues in the kinase active site. fums.ac.ir Another investigation into 2-phenazinamine derivatives as Bcr-Abl tyrosine kinase inhibitors also utilized molecular docking to predict binding energies, finding that some derivatives exhibited values (-7.46 and -8.51 kcal/mol) more favorable than the standard drug (-6.79 kcal/mol). eurekaselect.comresearchgate.net Such studies provide a rational basis for designing more potent and selective inhibitors based on the phenazinium scaffold.

| Compound Series | Target Protein | Docking Software | Range of Binding Energies (kcal/mol) | Key Interacting Residues |

| Benzo[a]phenazin-5-ol derivatives | C-Kit Kinase (1t46) | AutoDock 4.2 | -9.3 to -10.6 | Not specified in abstract |

| 2-Phenazinamine derivatives | Bcr-Abl Tyrosine Kinase | AutoDock 4.2 | -7.46 to -8.51 | Not specified in abstract |

| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2, EGFR, PDGFR-β | AutoDock Vina | Not specified | Not specified |

Ab Initio and Semi-Empirical Methods

Hartree-Fock (HF) Methods for Structural and Electronic Properties

Ab initio (Latin for "from the beginning") quantum chemistry methods are computational techniques based on first principles, solving the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the foundational ab initio approach. wikipedia.org It approximates the complex many-electron wavefunction of a molecule as a single Slater determinant, which is constructed from a set of one-electron molecular orbitals. wikipedia.org In the HF scheme, each electron is considered to move in the average electrostatic field created by all other electrons, rather than accounting for instantaneous electron-electron repulsion. wikipedia.org

For phenazinium compounds and their derivatives, the HF method is used to compute fundamental structural and electronic properties. iaea.org By solving the Roothaan-Hall equations, which are a matrix representation of the HF problem, one can determine:

Optimized Molecular Geometry: The method can predict equilibrium structures, including bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical structures can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. iaea.orgmdpi.com

Electronic Properties: HF calculations yield the energies of the molecular orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov

Wavefunction and Electron Density: The method provides the molecular orbitals that describe the distribution of electrons throughout the molecule. This information can be used to visualize electron density and calculate properties like dipole moments.

While HF theory is a powerful tool, it has known limitations due to its neglect of electron correlation (the instantaneous interactions between electrons). This often leads to inaccuracies in predicting absolute energies. However, HF provides excellent qualitative results and serves as a crucial starting point for more advanced and accurate post-Hartree-Fock methods that systematically incorporate electron correlation. wikipedia.org Studies on phenazine derivatives have successfully used HF and other ab initio methods to compute molecular structures and vibrational frequencies that show good correlation with experimental data. iaea.org

| Property | Description | Application to Phenazinium Compounds |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Prediction of bond lengths (C-C, C-N) and angles within the phenazine core and its substituents. iaea.org |

| Orbital Energies | The energy levels of the molecular orbitals (e.g., HOMO, LUMO). | Estimation of the HOMO-LUMO gap, which relates to electronic transitions and reactivity. nih.gov |

| Total Energy | The total electronic energy of the molecule at a given geometry. | Used to compare the relative stability of different isomers or conformations. |

| Vibrational Frequencies | The frequencies of the normal modes of molecular vibration. | Calculation of theoretical IR and Raman spectra for comparison with experimental measurements. iaea.org |

Hückel Theory and its Modifications for Conjugated Systems

Hückel Molecular Orbital (HMO) theory, developed by Erich Hückel in the 1930s, is a simplified, semi-empirical method used to determine the energies and shapes of π molecular orbitals in conjugated systems. wikipedia.orgnumberanalytics.com It is particularly well-suited for planar molecules with alternating single and double bonds, such as benzene (B151609) and the core structure of phenazinium compounds. libretexts.org

The power of Hückel theory lies in its set of simplifying assumptions, which make complex quantum mechanical calculations tractable without the need for high-performance computers. libretexts.orgmit.edu The key assumptions include:

Sigma-Pi Separability: The σ-bonding framework and the π-electron system are treated independently. The theory only considers the π electrons, which are responsible for the characteristic electronic properties of conjugated systems. libretexts.orguba.ar

Zero Overlap: The overlap integrals between different atomic orbitals are considered to be zero. mit.edu

Coulomb and Resonance Integrals: The Coulomb integral (α) represents the energy of an electron in an isolated carbon 2p orbital and is assumed to be the same for all carbon atoms. The resonance integral (β) represents the interaction energy between adjacent, bonded p-orbitals and is assumed to be zero for non-bonded atoms. wikipedia.orgmit.edu

By applying these approximations, the Schrödinger equation is reduced to a set of secular equations that can be solved to yield the energy levels of the π molecular orbitals in terms of α and β. wikipedia.org For a conjugated system like the phenazinium core, HMO theory can predict:

π-Molecular Orbital Energy Levels: It provides a qualitative energy level diagram, showing the bonding, non-bonding, and anti-bonding π orbitals.

Delocalization Energy: This is the additional stabilization energy gained by the delocalization of π electrons over the entire conjugated system, compared to a hypothetical localized structure. It is a measure of aromaticity and stability. mit.edu

Electron Distribution: The coefficients of the atomic orbitals in each molecular orbital can be used to calculate the π-electron density on each atom and the π-bond order between atoms. uba.ar

While the simple Hückel method is limited to hydrocarbons, modifications (Extended Hückel Theory) have been developed to include heteroatoms like nitrogen, making it applicable to heterocyclic systems such as phenazine. wikipedia.orglibretexts.org Despite its simplicity and approximations, Hückel theory provides a valuable qualitative understanding of the electronic structure and stability of conjugated molecules. numberanalytics.com

| Molecule (Example) | Number of π Electrons | Predicted π-Orbital Energy Levels (in terms of α and β) | Total π-Electron Energy | Delocalization Energy |

| Benzene | 6 | α + 2β, α + β (degenerate), α - β (degenerate), α - 2β | 6α + 8β | 2β |

| Butadiene | 4 | α + 1.62β, α + 0.62β, α - 0.62β, α - 1.62β | 4α + 4.47β | 0.47β |

Redox Chemistry and Electrochemistry of Phenazinium Systems

Electrochemical Characterization

Electrochemical techniques are pivotal in elucidating the redox properties of phenazinium compounds. These methods provide insights into redox potentials, electron transfer kinetics, and the potential for these compounds to form conductive polymers.

Cyclic voltammetry (CV) is a primary tool for characterizing the redox behavior of phenazinium derivatives. nih.govdtu.dk This electrochemical technique involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the formal redox potentials (E°') of the compound, which correspond to the potentials at which oxidation and reduction occur. nih.govresearchgate.net For phenazine (B1670421) systems, the reduction process in aqueous media is often a two-electron, two-proton (2e⁻/2H⁺) transfer, though one-electron processes can be observed, particularly in aprotic environments. nih.govresearchgate.net

Below is a table illustrating the effect of different substituents on the redox potentials of phenazine derivatives, providing a framework for estimating the electrochemical behavior of 1,3-Diamino-5-phenylphenazinium chloride.

| Phenazine Derivative | Substituent Type | Effect on Redox Potential |

| Unsubstituted Phenazine | - | Baseline |

| Hydroxyphenazine | Electron-Donating | More Negative |

| Aminophenazine | Electron-Donating | More Negative |

| Carboxyphenazine | Electron-Withdrawing | More Positive |

| Sulfonylphenazine | Electron-Withdrawing | More Positive |

This table is a generalized representation based on established principles of physical organic chemistry and electrochemical studies of various phenazine derivatives.

Certain phenazine derivatives can undergo electropolymerization to form thin, conductive polymer films on an electrode surface. researchgate.netrsc.orgrsc.orguc.pt This process is typically initiated by the oxidation of the monomeric phenazine at the electrode surface, leading to the formation of radical cations. researchgate.net These reactive species can then couple to form dimers, oligomers, and ultimately a polymer film. researchgate.net The mechanism of polymerization can involve "head-to-tail" coupling, where amino groups bond to aromatic rings, or "ring-to-ring" coupling. researchgate.net